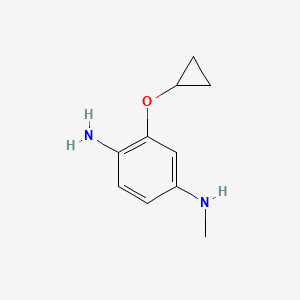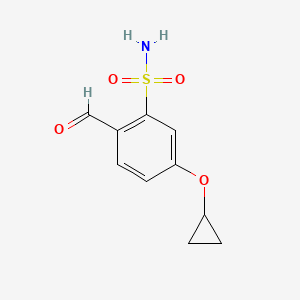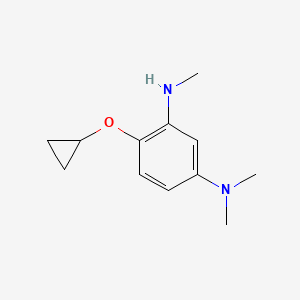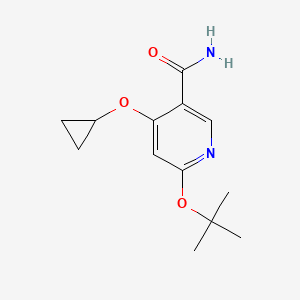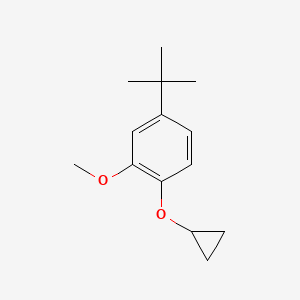
4-Tert-butyl-1-cyclopropoxy-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1-cyclopropoxy-2-methoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-1-cyclopropoxy-2-methoxybenzene can be achieved through a copper-catalyzed Chan-Lam cyclopropylation reaction. This method involves the use of potassium cyclopropyl trifluoroborate as a reagent, with phenol nucleophiles undergoing O-cyclopropylation . The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, using 1 atm of oxygen as the terminal oxidant .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Chan-Lam cyclopropylation reaction provides a scalable and efficient route for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-1-cyclopropoxy-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and cyclopropoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Tert-butyl-1-cyclopropoxy-2-methoxybenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 4-Tert-butyl-1-cyclopropoxy-2-methoxybenzene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact mechanism of action can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Tert-butyl-1-methoxybenzene: Similar in structure but lacks the cyclopropoxy group.
2-Tert-butyl-4-methoxyphenol: Contains a tert-butyl and methoxy group but differs in the position of the functional groups.
4-Tert-butyl-1-cyclopropoxybenzene: Similar but lacks the methoxy group.
Uniqueness: 4-Tert-butyl-1-cyclopropoxy-2-methoxybenzene is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-tert-butyl-1-cyclopropyloxy-2-methoxybenzene |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)10-5-8-12(13(9-10)15-4)16-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 |
InChI Key |
YRDRRKGWVJLDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


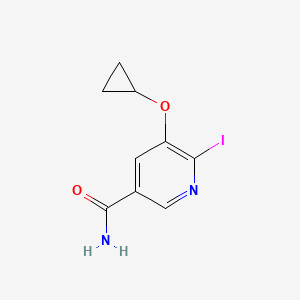
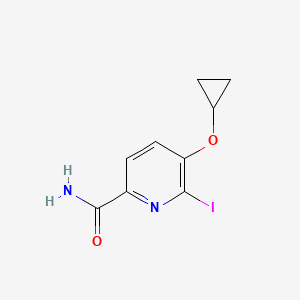
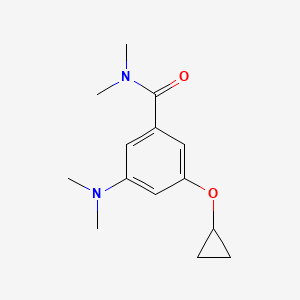
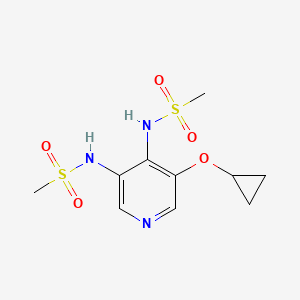
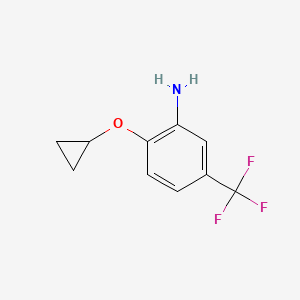
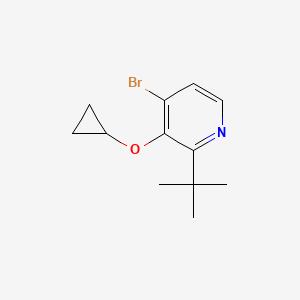
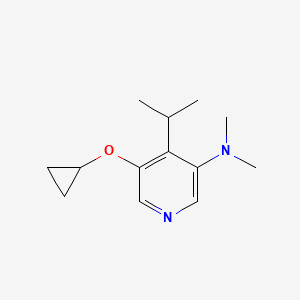
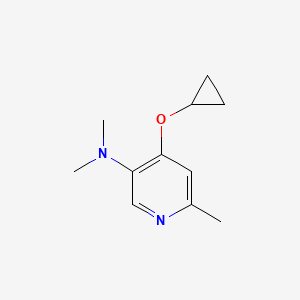
![4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B14823239.png)
